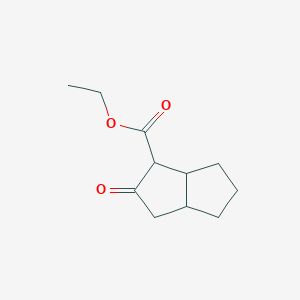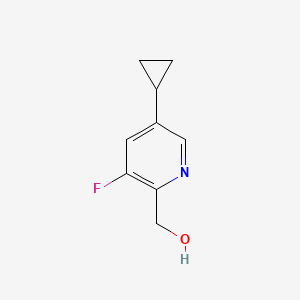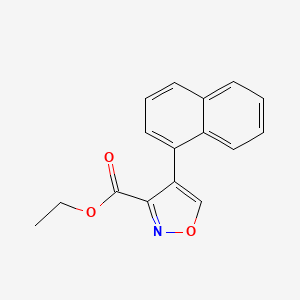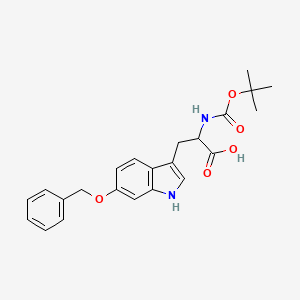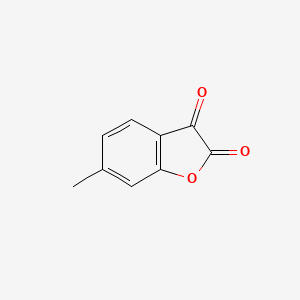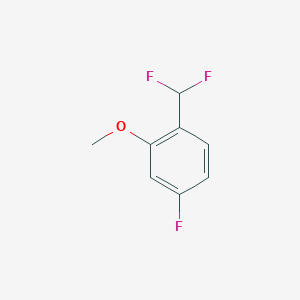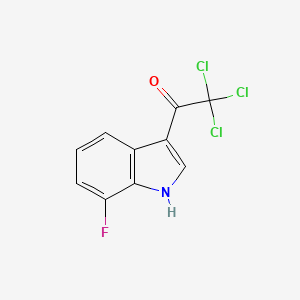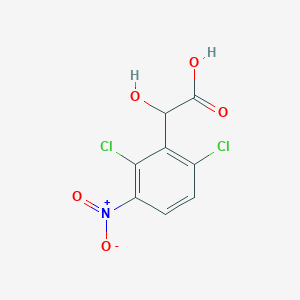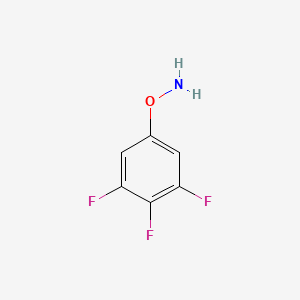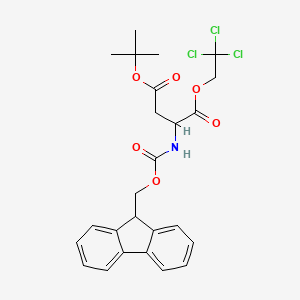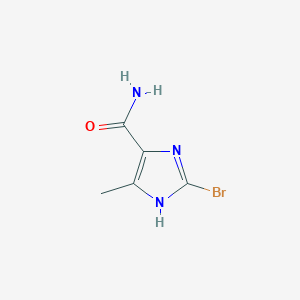![molecular formula C6H11ClNO3P B15336175 Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
Diethyl [Chloro(cyano)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [Chloro(cyano)methyl]phosphonate is a chemical compound with the molecular formula C6H12ClNO3P. It is a clear, colorless to light yellow liquid with a density of 1.095 g/mL at 25°C and a boiling point of 101-102°C at 0.4 mm Hg . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [Chloro(cyano)methyl]phosphonate involves multiple steps:
Preparation of Chloroacetonitrile: Chloroacetic acid is added to ethanol with concentrated sulfuric acid as a catalyst. The mixture is heated under reflux for 8 hours, then filtered and washed with water to obtain ethyl chloroacetate.
Formation of this compound: Chloroacetonitrile is reacted with triethyl phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction is carried out at 80°C, with the triethyl phosphite added dropwise over 8 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using high-purity distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [Chloro(cyano)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with epoxides and nitrones to form cyano-substituted cyclopropanes and aziridines.
Cross-Coupling Reactions: It can react with aryl iodides in the presence of copper(I) iodide to form alpha-arylated alkanenitriles.
Common Reagents and Conditions
Epoxides and Nitrones: Used in the formation of cyano-substituted cyclopropanes and aziridines.
Aryl Iodides and Copper(I) Iodide: Used in cross-coupling reactions to form alpha-arylated alkanenitriles.
Major Products
Cyano-Substituted Cyclopropanes and Aziridines: Formed from reactions with epoxides and nitrones.
Alpha-Arylated Alkanenitriles: Formed from cross-coupling reactions with aryl iodides.
Wissenschaftliche Forschungsanwendungen
Diethyl [Chloro(cyano)methyl]phosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl [Chloro(cyano)methyl]phosphonate involves its role as a reagent in chemical reactions. It acts as a nucleophile in substitution and cross-coupling reactions, facilitating the formation of new chemical bonds. The compound’s cyano group is particularly reactive, allowing it to participate in a variety of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Cyanomethylphosphonate: Similar in structure but lacks the chloro group.
Diethyl Chlorophosphate: Contains a chlorophosphate group instead of a cyano group.
Uniqueness
Diethyl [Chloro(cyano)methyl]phosphonate is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C6H11ClNO3P |
|---|---|
Molekulargewicht |
211.58 g/mol |
IUPAC-Name |
2-chloro-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C6H11ClNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ITSAYZZUJTUZJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C#N)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


